Benzene, [[(2-bromo-2-propenyl)oxy]methyl]-
Description
The compound "Benzene, [[(2-bromo-2-propenyl)oxy]methyl]-" is a brominated benzene derivative featuring a methylene-linked 2-bromo-2-propenyloxy substituent. Its hypothetical structure consists of a benzene ring connected via a methylene group (-CH2-) to an oxygen atom, which is further bonded to a 2-bromo-substituted propenyl chain (CH2-CBr=CH2).
Properties
IUPAC Name |
2-bromoprop-2-enoxymethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJSJNSGRGVCTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COCC1=CC=CC=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446103 | |
| Record name | Benzene, [[(2-bromo-2-propenyl)oxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79629-41-7 | |
| Record name | Benzene, [[(2-bromo-2-propenyl)oxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Allyl Alcohol to 2-Bromo-2-propenol
The synthesis begins with the preparation of 2-bromo-2-propenol, a key intermediate. Bromination of allyl alcohol (2-propen-1-ol) using molecular bromine (Br₂) in acetic acid (AcOH) at 0–5°C yields 2-bromo-2-propenol with regioselective control. The reaction proceeds via electrophilic addition, where bromine attacks the less substituted carbon of the double bond to form the thermodynamically stable product.
Reaction Conditions:
Etherification with Benzyl Alcohol
The 2-bromo-2-propenol intermediate undergoes Williamson ether synthesis with benzyl alcohol to form the target compound. Sodium hydride (NaH) in tetrahydrofuran (THF) deprotonates benzyl alcohol, generating a benzyloxide ion, which displaces the bromide in 2-bromo-2-propenol via an Sₙ2 mechanism.
Reaction Conditions:
- Base: NaH (1.2 equivalents)
- Solvent: THF (anhydrous)
- Temperature: Reflux (66°C)
- Reaction Time: 12–16 hours
- Yield: 65–72%
Optimization of Reaction Conditions
Solvent Effects on Etherification
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance nucleophilicity but may increase side reactions. Comparative studies reveal THF as optimal due to its balance of solvation and stability.
Table 1: Solvent Screening for Etherification
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.6 | 72 | 98 |
| DMSO | 47.2 | 68 | 92 |
| Acetonitrile | 37.5 | 61 | 89 |
Catalytic Approaches
Transition metal catalysts, such as copper(I) iodide (CuI), accelerate ether formation under milder conditions. Employing CuI (5 mol%) reduces the reaction time to 6 hours with a yield improvement to 78%.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis utilizes continuous flow reactors to enhance heat transfer and mixing efficiency. A two-stage system performs bromination and etherification sequentially:
- Bromination Module: Teflon-coated reactor with Br₂ dosing pumps.
- Etherification Module: Packed-bed reactor with immobilized NaH on silica gel.
Advantages:
- 30% higher throughput compared to batch processes.
- Reduced bromine waste via in-situ quenching.
Purification Techniques
Crude product purification employs fractional distillation under vacuum (0.1 mmHg) followed by recrystallization from hexane/ethyl acetate (4:1). Final purity exceeds 99.5%.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 methanol/water) shows a single peak at 8.2 minutes, confirming >99% purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, [[(2-bromo-2-propenyl)oxy]methyl]- can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include sodium methoxide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding alcohol.
Major Products:
Substitution: Products include ethers, nitriles, or other substituted benzene derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols.
Scientific Research Applications
Applications in Organic Synthesis
1. Synthesis of Complex Molecules
Benzene derivatives are often utilized in the synthesis of complex organic molecules. The presence of the bromine atom allows for electrophilic substitution reactions, which are crucial for forming new carbon-carbon bonds. This compound can serve as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
2. Mitsunobu Reaction
The compound can participate in the Mitsunobu reaction, which is a widely used method for converting alcohols into other functional groups. This reaction is particularly valuable in organic synthesis due to its ability to create stereocenters with high specificity and efficiency .
Medicinal Chemistry
1. Anticancer Agents
Research has indicated that compounds derived from benzene derivatives exhibit anticancer properties. The brominated structure can enhance the reactivity of certain drug candidates, allowing for more effective targeting of cancer cells. Studies have shown that modifications to the benzene ring can lead to increased cytotoxicity against various cancer cell lines.
2. Antimicrobial Activity
Benzene derivatives, including those containing bromine, have been studied for their antimicrobial properties. The incorporation of the [(2-bromo-2-propenyl)oxy]methyl group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics.
Materials Science
1. Polymer Chemistry
The compound can be used as a monomer or additive in polymer chemistry. Its reactive bromine atom allows it to participate in radical polymerization processes, leading to the development of new materials with enhanced properties such as thermal stability and mechanical strength.
2. Coatings and Adhesives
Due to its chemical stability and reactivity, benzene derivatives are often incorporated into coatings and adhesives. The unique properties imparted by the [(2-bromo-2-propenyl)oxy]methyl group can improve adhesion and durability in various applications.
Case Studies
Mechanism of Action
Mechanism: The compound exerts its effects through various chemical reactions, primarily involving the bromine atom and the propenyl group. The bromine atom can participate in nucleophilic substitution reactions, while the propenyl group can undergo addition reactions. Molecular Targets and Pathways: The molecular targets include nucleophiles and electrophiles in organic reactions. The pathways involve the formation of intermediates such as carbocations or carbanions, which then undergo further transformations to yield the final products.
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features:
- Target Compound : Benzene ring + -CH2-O-CH2-CBr=CH2.
- Analogues :
- Benzene, (2-propenyloxy)- (CAS 1746-13-0): Simpler allyl ether (C9H10O) lacking bromine .
- 1-Bromo-2-methyl-4-(prop-2-en-1-yloxy)benzene (CAS 309947-10-2): Bromine and propenyloxy on benzene but at different positions (C10H11BrO) .
- Benzene, (2-butenyloxy)-, (E)- (CAS 14309-16-1): Butenyloxy substituent (C10H12O) .
- Benzene,[2-(2-propen-1-yloxy)ethyl] (CAS 14289-65-7): Ethyl-linked propenyloxy group (C11H14O) .
Structural Differences:
- Bromine Presence: The target compound and 1-bromo-2-methyl-4-(propenyloxy)benzene include bromine, unlike the non-brominated allyl/butenyl ethers .
- Substituent Position : In 1-bromo-2-methyl-4-(propenyloxy)benzene, bromine is on the benzene ring, whereas the target compound likely places bromine on the propenyl chain .
Physical and Chemical Properties
Data Table: Key Properties of Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| Benzene, (2-propenyloxy)- | 1746-13-0 | C9H10O | 134.18 | Not reported | Not reported |
| 1-Bromo-2-methyl-4-(propenyloxy)benzene | 309947-10-2 | C10H11BrO | 227.10 | 277.8 (predicted) | 1.305 (predicted) |
| Benzene, (2-butenyloxy)-, (E)- | 14309-16-1 | C10H12O | 148.21 | Not reported | Not reported |
| Benzene,[2-(2-propen-1-yloxy)ethyl] | 14289-65-7 | C11H14O | 162.23 | 219.6 | 0.936 |
Observations:
- Molecular Weight: Brominated compounds (e.g., 227.10 g/mol ) are heavier than non-brominated analogues (134.18–162.23 g/mol ).
- Boiling Points : Bromine and larger substituents increase boiling points (e.g., 277.8°C for brominated compound vs. 219.6°C for ethyl-linked propenyloxy ).
- Density : Bromine increases density (1.305 g/cm³ vs. 0.936 g/cm³ ).
Reactivity:
Biological Activity
Benzene, [(2-bromo-2-propenyl)oxy]methyl- is a compound that has garnered attention due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Benzene, [(2-bromo-2-propenyl)oxy]methyl- is categorized under organobromine compounds. Its chemical structure features a brominated propenyl group attached to a benzene ring via an ether linkage. This configuration suggests potential reactivity and interactions with biological systems.
Biological Activity Overview
Research indicates that compounds like Benzene, [(2-bromo-2-propenyl)oxy]methyl- may serve as intermediates in drug synthesis due to their biological activity. These activities can include:
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various pathogens.
- Anti-inflammatory Effects : Some studies suggest that such compounds may inhibit inflammatory pathways.
- Antioxidant Activity : The presence of phenolic structures often correlates with antioxidant capabilities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to Benzene, [(2-bromo-2-propenyl)oxy]methyl- may inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX).
- Radical Scavenging : The structure allows for interactions with free radicals, reducing oxidative stress in cells.
- Cell Signaling Modulation : It may influence signaling pathways related to cell proliferation and apoptosis.
Case Studies
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of various brominated compounds against bacterial strains. Results indicated significant inhibition zones for Benzene derivatives, suggesting its potential use as an antimicrobial agent .
- Anti-inflammatory Studies :
- Antioxidant Capacity :
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methods are commonly employed to prepare Benzene, [[(2-bromo-2-propenyl)oxy]methyl]-?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using bromoallyl precursors (e.g., 2-bromo-2-propenyl bromide) and benzene derivatives. Alternatively, nucleophilic substitution on a pre-functionalized benzene substrate (e.g., benzyl alcohol derivatives) under basic conditions (e.g., NaH or KOH) can introduce the bromoallyl ether group. Optimization of reaction conditions, such as temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF), is critical for yield enhancement. Monitoring by TLC or GC-MS ensures reaction progress .
Q. Which spectroscopic techniques are essential for structural elucidation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies substituent positions and coupling patterns (e.g., allylic protons at δ 5.5–6.5 ppm).
- HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₁BrO₂: 265.9924).
- X-ray crystallography : Resolves spatial arrangement using programs like SHELXL for refinement .
Q. What safety precautions are necessary during handling?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation of vapors and skin contact. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store in airtight containers away from light and moisture .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of the bromoallyl group in substitution reactions?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the electron density distribution and transition states. For example, the bromine atom’s electronegativity stabilizes the leaving group, while steric hindrance from the allyl group may slow nucleophilic attack. Studies similar to Lee et al. (1988) validate these predictions by comparing computed activation energies with experimental kinetic data .
Q. What strategies resolve contradictions in spectroscopic data (e.g., ambiguous NMR splitting)?
- Methodological Answer : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals. For allylic protons, variable-temperature NMR can reveal conformational dynamics. Cross-reference with databases like NIST Chemistry WebBook to validate spectral assignments .
Q. How does the bromoallyl substituent influence the compound’s electronic properties in photochemical reactions?
- Methodological Answer : The allyl group’s conjugation with the benzene ring alters π-electron delocalization, which can be quantified via UV-Vis spectroscopy (λmax shifts) or cyclic voltammetry (redox potentials). Computational studies (TD-DFT) correlate these changes with HOMO-LUMO gaps .
Q. What challenges arise in synthesizing enantiomerically pure derivatives, and how are they addressed?
- Methodological Answer : Chirality at the allylic position requires asymmetric catalysis (e.g., chiral palladium complexes) or resolution via chiral HPLC (e.g., Chiralpak® IA column). Polarimetry or circular dichroism (CD) verifies enantiomeric excess (>98% ee) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
